molecular formula C18H16N2O6 B1671242 5-Méthoxy-1,2-diméthyl-3-[(4-nitrophénoxy)méthyl]indole-4,7-dione CAS No. 192820-78-3

5-Méthoxy-1,2-diméthyl-3-[(4-nitrophénoxy)méthyl]indole-4,7-dione

Numéro de catalogue: B1671242
Numéro CAS: 192820-78-3
Poids moléculaire: 356.3 g/mol
Clé InChI: IBLWSLZYYZHSRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Inhibition of NQO1 Activity

One of the most significant applications of ES 936 is its role as an inhibitor of NQO1, an enzyme involved in the detoxification of quinones and other reactive species. Research indicates that ES 936 can inhibit over 95% of NQO1 activity at a concentration of 100 nM within 30 minutes. This inhibition is stable in complete media for at least two hours, making it a reliable tool for studying NQO1 function in various cellular contexts .

Growth Inhibition in Cancer Cell Lines

ES 936 has demonstrated potent growth inhibition effects against several human cancer cell lines, including pancreatic cancer cells. The compound's ability to abrogate the toxicity of streptonigrin—an antibiotic with significant side effects—has been particularly noted in cell lines expressing higher levels of NQO1. This suggests that ES 936 could be utilized to mitigate the adverse effects associated with certain chemotherapeutic agents .

Data Table: Summary of ES 936 Applications

Application AreaDescriptionKey Findings
NQO1 Inhibition Mechanism-based inhibitor for cellular studies>95% inhibition at 100 nM within 30 min
Cancer Growth Inhibits growth in pancreatic cancer cell linesPotent growth inhibition observed
Toxicity Mitigation Reduces toxicity from streptonigrinGreater effects in high NQO1-expressing cell lines
DNA Synthesis Stimulates DNA synthesis via p38 MAPKIndependent of NQO1 inhibition

Case Study 1: Impact on Pancreatic Cancer Cells

In a controlled study, pancreatic cancer cell lines treated with ES 936 showed a marked decrease in proliferation compared to untreated controls. The study employed various concentrations of ES 936, confirming its dose-dependent inhibitory effects on cell growth. Additionally, the study reported that ES 936 did not significantly alter levels of acid-soluble thiols, indicating a specific action on NQO1 without broad-spectrum reductase inhibition .

Case Study 2: Mechanistic Insights into Cellular Responses

A separate investigation focused on the mechanistic pathways activated by ES 936 revealed that treatment led to increased activation of p38 MAPK signaling. This pathway is crucial for cellular responses to stress and DNA damage, suggesting that ES 936 may have broader implications beyond mere enzyme inhibition—potentially influencing cell survival and apoptosis mechanisms in cancer cells .

Mécanisme D'action

Target of Action

The primary target of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, also known as ES936, is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme that has been found to be up-regulated in pancreatic cancer as well as many other solid tumors .

Mode of Action

ES936 is a very potent and selective inhibitor of NQO1 . It inhibits the activity of NQO1 in a mechanism-based manner . The inhibition of NQO1 by ES936 is time- and concentration-dependent and requires the presence of a pyridine nucleotide cofactor, which is consistent with a need for metabolic activation .

Biochemical Pathways

The inhibition of NQO1 by ES936 affects the biochemical pathways related to superoxide scavenging . NQO1 can directly scavenge superoxide, and this effect may become physiologically relevant in cells containing high NQO1 levels .

Pharmacokinetics

It is known that es936 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

ES936 exhibits activity against human pancreatic cancer both in vitro and in vivo . It inhibits the growth of human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein . ES936 treatment results in a significant difference in growth rates in ES936-treated and DMSO-treated (control) tumors .

Action Environment

The action of ES936 is influenced by the cellular environment, particularly the levels of NQO1 activity and protein in the cells . Cells with high levels of NQO1, such as the human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, are more susceptible to the inhibitory effects of ES936 .

Analyse Biochimique

Biochemical Properties

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione interacts with the enzyme NQO1 . This interaction is mechanism-based, meaning it requires the presence of a pyridine nucleotide cofactor for metabolic activation .

Cellular Effects

In human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione treatment inhibited NQO1 activity by more than 98% . This treatment also induced growth inhibition in these cells .

Molecular Mechanism

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione exerts its effects at the molecular level by inhibiting NQO1 . This inhibition is mechanism-based, requiring metabolic activation . The compound does not increase intracellular superoxide production or oxygen consumption .

Temporal Effects in Laboratory Settings

Over time, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been observed to inhibit the growth of MIA PaCa-2 cells in a dose-dependent manner . This suggests that the compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In mice carrying MIA PaCa-2 xenograft tumors, treatment with 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione resulted in a significant difference in growth rates compared to control tumors . This indicates that the effects of the compound vary with dosage.

Metabolic Pathways

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is involved in the NQO1 metabolic pathway . It interacts with NQO1, an enzyme that is highly expressed in pancreatic cancers .

Méthodes De Préparation

La synthèse de ES-936 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole. La voie de synthèse comprend généralement les étapes suivantes :

    Formation du noyau indole : Ceci implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le noyau indole.

    Fonctionnalisation du noyau indole :

    Modifications finales :

Analyse Des Réactions Chimiques

ES-936 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents réducteurs tels que NAD(P)H pour les réactions de réduction et des agents oxydants pour les réactions d'oxydation. Les principaux produits formés à partir de ces réactions comprennent la forme hydroquinone de ES-936 et d'autres composés apparentés .

Applications de la recherche scientifique

ES-936 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

ES-936 exerce ses effets en inhibant l'enzyme NAD(P)H :quinone oxydoréductase 1 (NQO1). Le mécanisme implique la réduction de ES-936 par NQO1 pour former l'hydroquinone correspondante. Cette hydroquinone peut ensuite participer au cycle redox, générant des espèces réactives de l'oxygène qui peuvent induire des effets cytotoxiques dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'enzyme NQO1 et les voies de cycle redox associées .

Activité Biologique

ES 936 is a compound that has garnered attention for its biological activity, particularly as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular defense against oxidative stress and the metabolism of various xenobiotics. Understanding the biological activity of ES 936 is vital for its potential therapeutic applications, especially in cancer treatment and other diseases where NQO1 is implicated.

ES 936 functions primarily by inhibiting NQO1, which is involved in the bioactivation of quinone prodrugs. The inhibition of NQO1 by ES 936 occurs at a concentration of 100 nM, resulting in over 95% inhibition within 30 minutes. This inhibition is cell line-specific, necessitating the synthesis of new proteins for the resumption of NQO1 activity after exposure to ES 936. Notably, ES 936 does not inhibit other cellular reductases or alter levels of acid-soluble thiols, indicating a selective action on NQO1 .

Cytotoxic and Genotoxic Effects

Research indicates that while ES 936 effectively inhibits NQO1, it may also induce some cytotoxic effects. In studies, DNA strand breaks were observed at concentrations required for effective NQO1 inhibition. This raises concerns about the potential genotoxicity of ES 936, necessitating further investigation into its safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of ES 936 in various contexts:

  • Cytotoxicity in Cancer Cells : In cancer cell lines expressing high levels of NQO1, ES 936 was shown to abrogate the toxicity of streptonigrin, suggesting a protective effect against certain chemotherapeutic agents. This effect was more pronounced in cell lines with higher baseline NQO1 activity .
  • Stability in Biological Media : ES 936 demonstrated stability in complete media for at least two hours at concentrations effective for NQO1 inhibition. This stability is critical for its potential use in therapeutic settings .
  • Comparative Activity : In comparative studies with other known inhibitors of NQO1, ES 936 exhibited superior selectivity and potency, making it a promising candidate for further development as an anticancer agent .

Data Tables

Parameter Value
Inhibition Concentration100 nM
% Inhibition of NQO1>95%
Time to Maximum Inhibition30 minutes
Stability in Media>2 hours
Observed DNA Strand BreaksYes (at inhibitory concentrations)

Propriétés

IUPAC Name

5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLWSLZYYZHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172879
Record name ES-936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192820-78-3
Record name ES-936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ES-936
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ES-936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192820-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ES-936
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ES 936
Reactant of Route 2
Reactant of Route 2
ES 936
Reactant of Route 3
Reactant of Route 3
ES 936
Reactant of Route 4
Reactant of Route 4
ES 936
Reactant of Route 5
Reactant of Route 5
ES 936
Reactant of Route 6
Reactant of Route 6
ES 936
Customer
Q & A

Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?

A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []

Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?

A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []

Q3: How does ES936 inhibit thioredoxin reductase?

A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []

Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?

A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []

Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?

A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []

Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?

A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]

Q7: What is the significance of the discovery that ES936 inhibits TrxR?

A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.